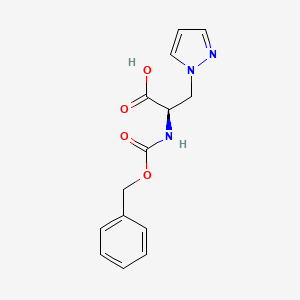

(R)-2-(((Benzyloxy)carbonyl)amino)-3-(1H-pyrazol-1-YL)propanoic acid

Description

Propriétés

IUPAC Name |

(2R)-2-(phenylmethoxycarbonylamino)-3-pyrazol-1-ylpropanoic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H15N3O4/c18-13(19)12(9-17-8-4-7-15-17)16-14(20)21-10-11-5-2-1-3-6-11/h1-8,12H,9-10H2,(H,16,20)(H,18,19)/t12-/m1/s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IQMIVNGNLQKTJX-GFCCVEGCSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)COC(=O)NC(CN2C=CC=N2)C(=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C(C=C1)COC(=O)N[C@H](CN2C=CC=N2)C(=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H15N3O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30857281 | |

| Record name | N-[(Benzyloxy)carbonyl]-3-(1H-pyrazol-1-yl)-D-alanine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30857281 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

289.29 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

98632-92-9 | |

| Record name | 1H-Pyrazole-1-propanoic acid, α-[[(phenylmethoxy)carbonyl]amino]-, (R)- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=98632-92-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | N-[(Benzyloxy)carbonyl]-3-(1H-pyrazol-1-yl)-D-alanine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30857281 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of ®-2-(((Benzyloxy)carbonyl)amino)-3-(1H-pyrazol-1-YL)propanoic acid typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

Protection of the amino group: The amino group is protected using a benzyloxycarbonyl (Cbz) group to prevent unwanted reactions during subsequent steps.

Formation of the pyrazolyl group: The pyrazolyl group is introduced through a cyclization reaction involving appropriate precursors.

Coupling reaction: The protected amino acid derivative is coupled with the pyrazolyl group using coupling reagents such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole).

Deprotection: The benzyloxycarbonyl group is removed under mild acidic conditions to yield the final product.

Industrial Production Methods

Industrial production of ®-2-(((Benzyloxy)carbonyl)amino)-3-(1H-pyrazol-1-YL)propanoic acid may involve optimization of the synthetic route to enhance yield and purity. This can include the use of automated synthesis equipment, high-throughput screening of reaction conditions, and purification techniques such as chromatography and crystallization.

Analyse Des Réactions Chimiques

Cbz Protection of Amino Group

-

Reaction : The primary amine of the α-amino acid is protected using benzyl chloroformate (Cbz-Cl) in the presence of a base (e.g., Hünig’s base) to form the Cbz-protected intermediate .

-

Conditions :

Pyrazole Ring Formation

-

1,3-Dipolar Cycloaddition : Pyrazole moieties are introduced via reactions between α,β-unsaturated carbonyl compounds (e.g., enones) and hydrazines .

-

Regioselectivity : The reaction is highly regioselective under acidic conditions, favoring 1,3-dipolar cycloaddition to form 3-arylpyrazole derivatives .

Deprotection Reactions

The Cbz group is cleaved under specific conditions:

-

Hydrogenolysis : Catalytic hydrogenation (H₂/Pd-C) removes the Cbz group, yielding the free amine .

-

Acidic Hydrolysis : Treatment with trifluoroacetic acid (TFA) or HCl in dioxane selectively cleaves the Cbz group without affecting the pyrazole ring .

Carboxylic Acid Functionalization

The propanoic acid moiety participates in:

-

Esterification : Reacts with alcohols (e.g., methanol) under acidic conditions to form esters .

-

Amide Coupling : Forms amides with amines using coupling agents like EDC/HOBt.

Pyrazole Ring Reactivity

-

Electrophilic Substitution : The pyrazole’s NH group undergoes alkylation or acylation at the N1 position.

-

Metal Coordination : Acts as a ligand for transition metals (e.g., Cu²⁺) due to its lone electron pairs .

Thermal Stability

-

Thermogravimetric Analysis (TGA) : The compound decomposes above 200°C, with a mass loss corresponding to CO₂ and Cbz-group elimination .

-

Differential Scanning Calorimetry (DSC) : Shows an endothermic peak at ~150°C, indicating melting .

Hydrolytic Stability

-

pH-Dependent Degradation : The ester bond in Cbz is stable in neutral conditions but hydrolyzes rapidly in acidic (pH < 3) or basic (pH > 10) media .

-

Enzymatic Cleavage : Susceptible to carboxypeptidases in biological systems, releasing the free amino acid .

Comparative Reaction Data

Research Findings

Applications De Recherche Scientifique

Anticancer Research

(R)-2-(((Benzyloxy)carbonyl)amino)-3-(1H-pyrazol-1-YL)propanoic acid has been investigated for its potential as an anticancer agent. The compound's structural features allow it to interact with specific biological targets involved in cancer cell proliferation and survival. Preliminary studies suggest that derivatives of this compound may inhibit tumor growth by inducing apoptosis in cancer cells.

Neuroprotective Effects

Research indicates that compounds similar to (R)-2-(((Benzyloxy)carbonyl)amino)-3-(1H-pyrazol-1-YL)propanoic acid exhibit neuroprotective properties. These compounds may modulate neuroinflammatory responses and provide protection against oxidative stress, making them candidates for treating neurodegenerative diseases such as Alzheimer's and Parkinson's.

Anti-inflammatory Activity

The compound has shown promise in reducing inflammation through the inhibition of pro-inflammatory cytokines. Its application in inflammatory diseases such as rheumatoid arthritis is under investigation, with studies focusing on its mechanism of action and efficacy in animal models.

Case Study 1: Anticancer Activity

A study published in Journal of Medicinal Chemistry evaluated the anticancer properties of various derivatives of (R)-2-(((Benzyloxy)carbonyl)amino)-3-(1H-pyrazol-1-YL)propanoic acid. The results indicated that specific modifications to the pyrazole ring enhanced cytotoxicity against breast cancer cell lines.

Case Study 2: Neuroprotection

In a recent investigation, researchers assessed the neuroprotective effects of this compound in a mouse model of Alzheimer's disease. The findings demonstrated a significant reduction in amyloid-beta plaque formation and improved cognitive function, suggesting a potential therapeutic role for this compound in neurodegenerative disorders.

Mécanisme D'action

The mechanism of action of ®-2-(((Benzyloxy)carbonyl)amino)-3-(1H-pyrazol-1-YL)propanoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can act as an inhibitor or activator, modulating the activity of these targets. The pyrazolyl group plays a crucial role in binding to the active site of the target, while the benzyloxycarbonyl group provides stability and specificity.

Comparaison Avec Des Composés Similaires

Substituent Effects on Physicochemical Properties

- Electron-Withdrawing Groups (e.g., –NO₂): The nitro group in compound 13f contributes to a high melting point (240–242°C), likely due to enhanced intermolecular interactions (e.g., dipole-dipole). In contrast, the methoxy group in 13b lowers the melting point (150–152°C), reflecting reduced polarity.

- Fluorinated Derivatives: The difluorophenyl substituent in 13l introduces C–F stretching vibrations at 1121 cm⁻¹ (IR), while the difluoromethylphenyl analog in may exhibit similar IR features. Fluorination typically enhances metabolic stability and lipophilicity.

- Thioxothiazolidinone vs. Pyrazole-Carboxylic Acid: The thioxothiazolidinone ring in 13f, 13b, and 13l introduces additional hydrogen-bonding sites (C=O and C=S), as evidenced by IR peaks near 1700 cm⁻¹ and 1247 cm⁻¹ .

Spectroscopic Signatures

- NMR Shifts: Aromatic protons in nitrophenyl-substituted compounds (e.g., 13f ) resonate downfield (δ 8.39 ppm), whereas methoxyphenyl protons in 13b show upfield shifts (δ 7.49 ppm) due to electron-donating effects .

- hypothetical R-form) would exhibit distinct NMR splitting patterns and optical rotation values.

Implications for Research and Development

The structural diversity among these analogs highlights the tunability of pyrazole-containing amino acids for specific applications:

Q & A

Q. What are the common synthetic routes for (R)-2-(((Benzyloxy)carbonyl)amino)-3-(1H-pyrazol-1-yl)propanoic acid, and how is regioselectivity achieved in pyrazole ring formation?

Answer: The synthesis typically involves a regioselective condensation/aza-Michael reaction to construct the pyrazole ring. A key step is the reaction of methyl (2S)-2-[(benzyloxycarbonyl)amino]-3-[substituted-pyrazolyl]propanoate derivatives under basic conditions (e.g., NaOH/MeOH), followed by hydrolysis to yield the carboxylic acid . Regioselectivity is controlled by steric and electronic effects of substituents on the pyrazole precursor. For example, electron-withdrawing groups (e.g., nitro) at specific positions direct the aza-Michael addition to the desired pyrazole carbon .

Q. How is the compound characterized using spectroscopic methods?

Answer:

- FT-IR : Key peaks include ~1709 cm⁻¹ (C=O stretch of carboxylic acid), ~1604 cm⁻¹ (C=N stretch of pyrazole), and ~1223 cm⁻¹ (C=S stretch if thiazolidinone derivatives are present) .

- ¹H NMR : Diagnostic signals include δ 5.86 ppm (chiral C-H proton in (S)-isomers) and δ 8.16–8.39 ppm (pyrazole aromatic protons). Splitting patterns (e.g., doublets with J = 8.4 Hz) confirm substituent positions .

- 13C NMR : Peaks at ~170 ppm (carboxylic acid C=O) and ~153 ppm (pyrazole C=N) are critical .

Q. What are the key safety considerations when handling this compound?

Answer:

- Hazards : Classified as a skin irritant (Category 2) , eye irritant (Category 2A) , and potential respiratory toxin .

- Handling : Use fume hoods , wear nitrile gloves , and avoid dust generation.

- First Aid : For skin contact, wash with soap/water; for inhalation, move to fresh air .

Advanced Research Questions

Q. How can researchers optimize the synthesis yield when scaling up reactions?

Answer:

- Catalyst Screening : Use DCC/DMAP for efficient coupling of amino acid intermediates, as seen in tert-butoxycarbonyl (Boc) protection strategies .

- Temperature Control : Maintain 0–5°C during aza-Michael additions to minimize side reactions .

- Purification : Employ flash chromatography (silica gel, ethyl acetate/hexane gradients) or recrystallization (e.g., from ethanol/water) to isolate enantiopure products .

Q. How to resolve contradictions in spectral data interpretation for stereoisomers?

Answer:

- Chiral HPLC : Use a Chiralpak AD-H column with hexane/isopropanol (90:10) to separate (R)- and (S)-isomers .

- NOE Experiments : Nuclear Overhauser effect (NOE) correlations in 2D NMR can confirm spatial proximity of substituents (e.g., pyrazole-CH2 vs. benzyloxy groups) .

- X-ray Crystallography : Resolve ambiguous stereochemistry via single-crystal analysis of derivatives (e.g., thiazolidinone analogs) .

Q. What strategies are used to study the compound’s interactions with biological targets?

Answer:

- Enzyme Inhibition Assays : Test inhibition of serine proteases or kinases by monitoring fluorescence or absorbance changes in substrate turnover (e.g., nitroaniline release) .

- Molecular Docking : Use AutoDock Vina to model interactions between the pyrazole moiety and active-site residues (e.g., hydrogen bonding with catalytic triads) .

- Isothermal Titration Calorimetry (ITC) : Quantify binding affinity (Kd) by measuring heat changes during ligand-protein interactions .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.